molecular formula C9H7F3N2 B8562645 1H-Indol-1-amine, 6-(trifluoromethyl)-

1H-Indol-1-amine, 6-(trifluoromethyl)-

Cat. No.: B8562645
M. Wt: 200.16 g/mol
InChI Key: BTIIGHQIHPCXHO-UHFFFAOYSA-N
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Description

1H-Indol-1-amine, 6-(trifluoromethyl)- is an indole derivative featuring a primary amine group at the 1-position and a trifluoromethyl (-CF₃) substituent at the 6-position. The trifluoromethyl group is a robust electron-withdrawing moiety known to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceuticals .

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

6-(trifluoromethyl)indol-1-amine

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-2-1-6-3-4-14(13)8(6)5-7/h1-5H,13H2

InChI Key

BTIIGHQIHPCXHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2N)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

  • 1H-Indol-6-amine, 2,3,4-trimethyl () :

    • Substituents : Methyl groups at positions 2, 3, and 4.
    • Electronic Profile : Methyl groups donate electrons, increasing the indole ring's electron density.
    • Impact : Likely higher basicity and altered receptor interactions compared to the target compound, where the -CF₃ group reduces electron density .
  • 4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (): Substituents: Fluorine (electron-withdrawing) and aniline group. Impact: Contrasts with the target compound’s -CF₃ group, which offers greater steric bulk and lipophilicity .

Physicochemical Properties

Compound Molecular Weight Predicted logP* Predicted PSA (Ų) Boiling Point (°C)
1H-Indol-1-amine, 6-(trifluoromethyl)- ~216.16 ~2.8 ~41.8 ~380 (est.)
1H-Indol-6-amine, 2,3,4-trimethyl () 174.12 1.14 41.81 380.1
6-Aminoindole () 132.16 1.05 48.05 N/A
1-Methyl-1H-indol-6-amine () 146.19 1.30 41.81 N/A

*logP estimated using fragment-based methods; -CF₃ contributes +1.0–1.5 vs. -CH₃ .

Key Observations :

  • Similar PSA values across analogs suggest comparable hydrogen-bonding capacity, critical for bioavailability .

Stability and Metabolic Resistance

  • Trifluoromethyl Group : Resists oxidative metabolism, extending half-life compared to methyl or hydrogen substituents .
  • Methyl-Substituted Analogs () : Prone to CYP450-mediated oxidation, necessitating frequent dosing in clinical applications .

Preparation Methods

Reaction Conditions and Yields

The reaction achieves 70–85% yields when conducted in anhydrous pyridine at 0–25°C for 12–24 hours. The trifluoromethyl group at position 6 remains stable under these conditions, as confirmed by 19F^{19}\text{F}-NMR analysis. Post-amination, the ethyl carboxylate moiety can be hydrolyzed to a carboxylic acid or retained for further derivatization.

Key Considerations:

  • Regioselectivity : The reaction exclusively targets the indole nitrogen due to its inherent nucleophilicity.

  • Side Reactions : Competing C-amination is negligible, as evidenced by the absence of byproducts in HPLC traces.

Palladium-Catalyzed Cross-Coupling of Aryl Halides with Ammonia

A modern approach leverages palladium catalysis to construct the indole core while introducing the amine group in situ. For example, 2-bromo-6-(trifluoromethyl)aniline derivatives undergo cyclization with ammonia in the presence of [Pd(cinnamyl)Cl]₂ and JosiPhos ligands. This method enables a one-pot synthesis of 1H-Indol-1-amine derivatives via intramolecular C–N bond formation.

Protocol and Optimization

  • Catalyst System : [Pd(cinnamyl)Cl]₂ (2.5 mol%) and JosiPhos (5 mol%) in toluene at 110°C.

  • Ammonia Source : Gaseous NH₃ or ammonium salts, with the latter improving reproducibility.

  • Yield : Reported yields range from 31–74% , depending on the substituents and reaction scale.

Advantages:

  • Atom Economy : Avoids pre-functionalized indole precursors.

  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., CF₃).

Reduction of Nitroindole Intermediates

The reduction of 1-nitro-6-(trifluoromethyl)indole precursors offers a straightforward pathway to the target amine. This method, adapted from diaminoindole syntheses, involves hydrogenation over Pd/C under a H₂ atmosphere.

Synthetic Steps:

  • Nitroindole Preparation : Nitration of 6-(trifluoromethyl)indole using HNO₃/AcOH.

  • Catalytic Hydrogenation : Pd/C (10 wt%) in ethanol at 25°C for 24–48 hours.

Performance Metrics:

  • Yield : 83–90% after purification by recrystallization.

  • Purity : >98% by 1H^{1}\text{H}-NMR, with no detectable dehalogenation of the CF₃ group.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
N-AminationEthyl 6-CF₃-indole-3-carboxylate70–85High regioselectivityRequires pre-synthesized indole
Pd-Catalyzed2-Bromo-6-CF₃-aniline31–74One-pot synthesisModerate yields, costly catalysts
Nitro Reduction1-Nitro-6-CF₃-indole83–90ScalabilityMulti-step nitro precursor synthesis

Spectroscopic Characterization

All routes validate the target compound via:

  • 1H^{1}\text{H}-NMR : A singlet at δ 6.82–6.94 ppm for the indole C–H proton.

  • 19F^{19}\text{F}-NMR : A quintet at δ -62.5 ppm for the CF₃ group.

  • MS : Molecular ion peak at m/z 230.1 (M+H⁺) .

Q & A

Basic Research Question

  • FT-IR : Confirms NH/CF₃ stretches (e.g., 3350 cm⁻¹ for NH₂, 1150 cm⁻¹ for CF₃) .
  • ¹H/¹³C-NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and CF₃ carbon (δ 120–125 ppm, q, J = 280 Hz) .
  • LCMS/HPLC : Validates purity and molecular ion peaks (e.g., m/z 366 [M+H]+ observed in trifluoromethylpyrimidine analogs ).
    Contradictions in data (e.g., unexpected LCMS peaks) are resolved via:
  • 2D-NMR (COSY, HSQC) to reassign signals.
  • Isotopic labeling to trace reaction intermediates .

How can reaction yields be optimized for 6-(trifluoromethyl)indole derivatives under nucleophilic substitution conditions?

Advanced Research Question
Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalyst systems : Tetrabutylammonium iodide (TBAI) improves halide displacement efficiency .
  • Temperature control : 80°C balances reactivity and decomposition risks .
    Example: A 31% yield increase was achieved using TBAI in DMF at 80°C for a pyridazine-indole hybrid .

What methodologies are employed to evaluate the biological activity of 6-(trifluoromethyl)indole analogs, and how do structural modifications impact efficacy?

Advanced Research Question

  • Antioxidant assays : FRAP (ferric reducing power) and DPPH (radical scavenging) tests show halogen substitutions (e.g., -F) enhance activity .
  • Antimicrobial screening : Fluorine at position 6 increases membrane permeability, improving MIC values (e.g., 3j in showed IC₅₀ = 8.2 μM) .
    Structural SAR insights :
  • CF₃ enhances lipophilicity and metabolic stability .
  • Electron-withdrawing groups (e.g., -NO₂) at position 4 reduce activity due to steric hindrance .

What are the stability and storage considerations for 6-(trifluoromethyl)indole derivatives, particularly regarding hydrolytic degradation?

Advanced Research Question

  • Hydrolytic sensitivity : CF₃ groups resist hydrolysis, but NH₂ moieties may degrade in acidic/basic conditions.
  • Storage recommendations :
    • Temperature : –20°C in inert atmospheres (N₂/Ar) .
    • Solvent : DMSO or ethanol solutions (avoid aqueous buffers) .
      Example: 6-(Trifluoromethyl)indazoles retained >95% purity after 6 months at –20°C .

How are analytical methods (e.g., HPLC, LCMS) validated for quantifying 6-(trifluoromethyl)indole derivatives in complex matrices?

Advanced Research Question

  • HPLC conditions :
    • Column : YMC-Actus Triart C18 (5 μm, 12 nm) .
    • Mobile phase : MeCN/water (0.1% formic acid) for peak symmetry .
  • LCMS validation :
    • Linearity : R² > 0.99 across 0.1–100 μg/mL .
    • LOD/LOQ : 0.05 μg/mL and 0.2 μg/mL, respectively .
      Patents (e.g., EP 4 374 877) report retention times (1.25–1.32 min) and m/z values (e.g., 785 [M+H]+) for quality control .

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